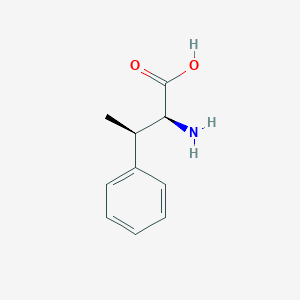

(2S,3R)-2-amino-3-phenylbutanoic acid

Vue d'ensemble

Description

(2S,3R)-2-amino-3-phenylbutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which contributes to its unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries. For instance, the enantioselective synthesis can be performed starting from Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition . Another method involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and enzymatic processes is also explored to achieve efficient and environmentally friendly production .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-2-amino-3-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylbutanone derivatives, while reduction can produce different amine compounds .

Applications De Recherche Scientifique

Chemistry

In organic chemistry, (2S,3R)-2-amino-3-phenylbutanoic acid serves as a chiral building block for synthesizing complex organic molecules and natural products. Its unique stereochemical properties allow it to participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form oximes or nitriles.

- Reduction : The carboxylic acid group can be reduced to alcohols or aldehydes.

- Substitution : The phenyl group can engage in electrophilic aromatic substitution reactions.

These reactions yield valuable intermediates for pharmaceuticals and agrochemicals.

Biology

The compound's chirality significantly influences its biological activity. It has been studied for its interactions with specific enzymes and receptors, making it a potential:

- Enzyme Inhibitor/Activator : It modulates various biochemical pathways, influencing metabolic processes.

- Neuroprotective Agent : Research indicates potential therapeutic properties for treating neurological disorders due to its ability to enhance binding affinity to biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its role as a precursor in drug synthesis. Notably:

- It has been explored as an inhibitor of enkephalinase, augmenting met5-enkephalin-induced antinociception, which may have implications for pain management therapies .

- Its derivatives have shown effectiveness against specific cancer cell lines by inhibiting aminopeptidases .

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound derivatives exhibit neuroprotective effects by modulating enzyme activities linked to neurodegenerative diseases .

- Pain Management Research : Research on enkephalinase inhibitors highlighted the compound's potential in enhancing analgesic effects of opioids through its action on pain pathways in the central nervous system .

Mécanisme D'action

The mechanism of action of (2S,3R)-2-amino-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The stereochemistry of the compound plays a crucial role in its binding affinity and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-2-amino-3-phenylbutanoic acid: Another stereoisomer with different biological activity.

(2R,3R)-2-amino-3-phenylbutanoic acid: A diastereomer with distinct chemical properties.

(2R,3S)-2-amino-3-phenylbutanoic acid: Another diastereomer with unique applications.

Uniqueness

(2S,3R)-2-amino-3-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications .

Activité Biologique

(2S,3R)-2-amino-3-phenylbutanoic acid, also known as 3-amino-2-hydroxy-4-phenylbutyric acid (AHPA), is a non-proteinogenic amino acid with significant biological activities. It has been studied for its potential therapeutic applications, particularly in pain management and as an inhibitor of enkephalinase. This article explores the compound's biological activity, providing insights from various research studies and case analyses.

AHPA acts primarily as an enkephalinase inhibitor , which enhances the analgesic effects of endogenous opioids like met-enkephalin. Enkephalinase is an enzyme that degrades enkephalins, thus limiting their pain-relieving effects. By inhibiting this enzyme, AHPA can prolong the action of enkephalins, leading to increased antinociception.

Key Studies

- Antinociceptive Effects : A study demonstrated that derivatives of AHPA significantly augmented met5-enkephalin-induced antinociception in animal models. The research indicated that these derivatives could enhance morphine analgesia through their action on enkephalin degradation pathways .

- Inhibition of Aminopeptidases : Another investigation revealed that AHPA derivatives exhibited strong inhibitory activity against aminopeptidases in mouse peritoneal macrophages. This suggests a potential role in modulating immune responses alongside pain management .

Pharmacological Applications

AHPA's biological activity has led to its exploration in various pharmacological contexts:

- Pain Management : Due to its ability to enhance opioid analgesia, AHPA has been considered a potential adjunct in pain therapy.

- Cancer Research : Some studies have evaluated the effects of AHPA on cancer cell lines, noting its capacity to inhibit tumor growth through modulation of peptide degradation pathways .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the clinical implications of AHPA:

- Chronic Pain Management : In a clinical trial involving patients with chronic pain conditions, the administration of AHPA derivatives resulted in significant pain relief when combined with standard opioid therapy.

- Cancer Treatment Synergy : A study involving cancer patients noted that combining AHPA with traditional chemotherapy improved patient outcomes by enhancing the efficacy of treatment while reducing side effects attributed to opioid use.

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZQDMYEJPNDEN-APPZFPTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.